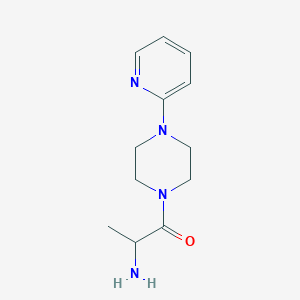

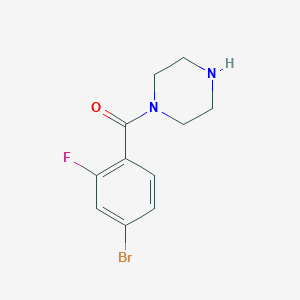

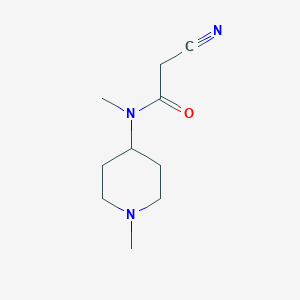

![molecular formula C14H9ClN2O B1368584 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine CAS No. 760193-01-9](/img/structure/B1368584.png)

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine”, pyridines can be synthesized through various methods . For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications

Central Nervous System (CNS) Agents

This compound is structurally similar to imidazopyridines, which are known for their CNS activity. They can act as GABA_A receptor positive allosteric modulators , which are crucial for treating disorders like anxiety, insomnia, and epilepsy .

Proton Pump Inhibitors

The chemical structure of 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine allows it to serve as a scaffold for developing proton pump inhibitors. These are essential for managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Anti-inflammatory Agents

Due to its imidazopyridine core, this compound can be modified to create nonsteroidal anti-inflammatory drugs (NSAIDs). These agents help reduce inflammation, pain, and fever without the side effects associated with steroids .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. This makes them potential candidates for developing new antibiotics to combat resistant strains of bacteria .

Cancer Therapeutics

The compound’s ability to influence cellular pathways makes it a candidate for cancer treatment research. It can be used to design molecules that target specific pathways involved in the proliferation of cancer cells .

Carbohydrate Metabolism Enzyme Inhibitors

In the field of metabolic disorders, this compound can be used to develop inhibitors for enzymes involved in carbohydrate metabolism. This has implications for treating diseases like diabetes .

Agricultural Applications

Interestingly, derivatives of this compound have been used in agriculture for treating broad-leaved plant shoots and controlling rodent populations. This showcases its versatility beyond medical applications .

Synthesis of Functional Derivatives

The compound serves as a starting point for synthesizing various functional derivatives. These derivatives are valuable for discovering new biologically active substances with potential therapeutic applications .

Future Directions

properties

IUPAC Name |

3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-14-12(5-2-6-17-14)13(18)8-10-3-1-4-11(7-10)9-16/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRSVZVIYIGSED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641780 |

Source

|

| Record name | 3-[2-(2-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine | |

CAS RN |

760193-01-9 |

Source

|

| Record name | 3-[2-(2-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

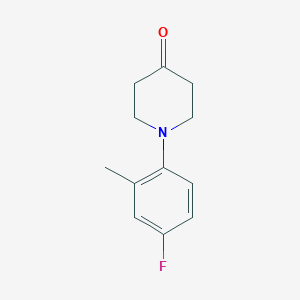

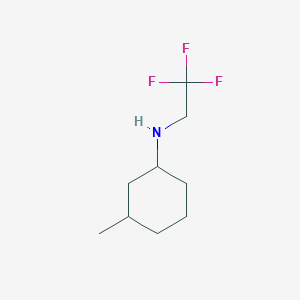

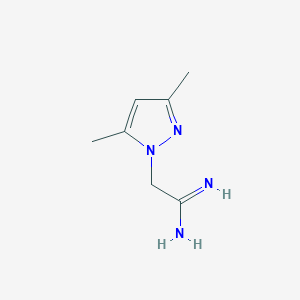

![1-[4-(Piperidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1368510.png)

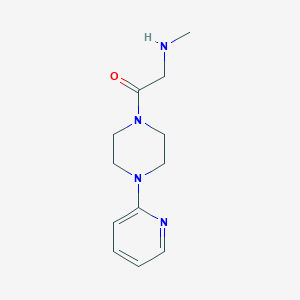

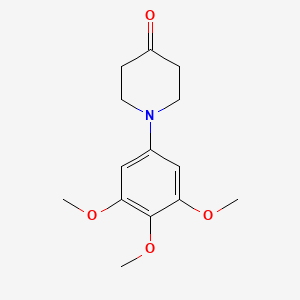

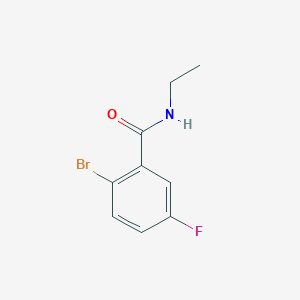

![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)

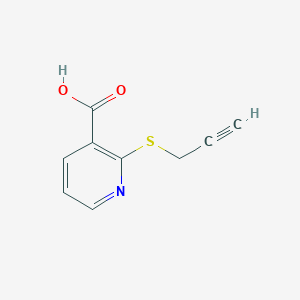

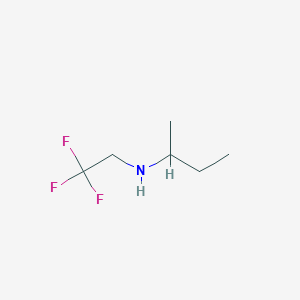

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)